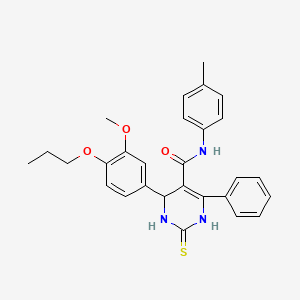
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMD 386088 and is a potent inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that plays a crucial role in regulating glycine levels in the central nervous system, and its inhibition has been linked to the treatment of various neurological disorders.
科学的研究の応用
Synthesis and Molecular Interactions
- Studies on dimethyl substitutions and pyrrole derivatives have revealed insights into their synthesis and interaction with biological systems. For example, dimethyl substitutions have been shown to accelerate pyrrole formation and protein crosslinking, which could have implications in neurotoxicity and the pathogenesis of neurofilament accumulation in neuropathies (Anthony et al., 1983). Such findings underscore the importance of chemical modifications in altering biological interactions and activities.
Potential Therapeutic Applications
- Novel pyrrole analogs have been synthesized and evaluated for their antimycobacterial activities, showing promise as potential therapeutic agents against tuberculosis (Joshi et al., 2017). This suggests that structurally related compounds, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione, may also have potential in medicinal chemistry for the treatment of infectious diseases.
Material Science and Conductivity
- The electrochemical polymerization of pyrrole-based monomers to form conducting polymers indicates the potential of pyrrole derivatives in material science, particularly in the development of conducting materials and electronic devices (Sotzing et al., 1996). This highlights the versatility of pyrrole derivatives in applications beyond biomedicine, extending into materials science and engineering.
Antitumor and Antihypertensive Activity
- Synthesis of dihydropyrimidines and their evaluation for antitumor and antihypertensive activities demonstrate the broad therapeutic potential of heterocyclic compounds (Rana et al., 2004). These findings suggest that derivatives of dihydropyridines and related structures could be explored for various pharmacological applications.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-7-14(2)9-15(8-13)10-16-11-20(23)22(21(16)24)17-3-4-18-19(12-17)26-6-5-25-18/h3-4,7-9,12,16H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHNPUFCCXODEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-adamantyl{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4062896.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062904.png)

![ethyl 1-[N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4062912.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062913.png)
![1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4062918.png)
![3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062926.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)
![4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4062942.png)
![ethyl 4-{3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4062956.png)
![methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B4062964.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)
